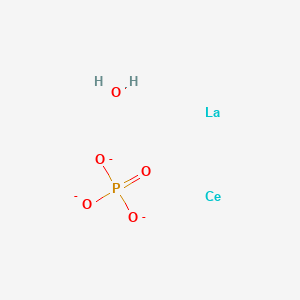
Rhabdophane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhabdophane is a rare earth mineral that belongs to the family of monazite minerals. It was first discovered in the early 1800s and has since been studied for its unique properties. Rhabdophane has been found to have a wide range of applications in scientific research, particularly in the field of nanotechnology due to its small particle size and high surface area.
Wirkmechanismus
The mechanism of action of rhabdophane is not fully understood, but it is believed to be related to its unique crystal structure and surface area. The high surface area of rhabdophane nanoparticles allows for increased interaction with other molecules, which can lead to enhanced catalytic activity and improved drug delivery.
Biochemische Und Physiologische Effekte
Rhabdophane has been found to have a number of biochemical and physiological effects. In particular, it has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using rhabdophane in lab experiments is its unique properties, which allow for increased interaction with other molecules. This can lead to improved catalytic activity and drug delivery. However, there are also some limitations to using rhabdophane in lab experiments, including its high cost and the difficulty of synthesizing large quantities of the mineral.
Zukünftige Richtungen
There are many potential future directions for research on rhabdophane. One area of interest is in the development of new synthesis methods that can produce larger quantities of the mineral at a lower cost. Another area of research is in the development of new applications for rhabdophane nanoparticles, particularly in the field of biomedicine. Finally, there is a need for further research into the mechanism of action of rhabdophane, which could lead to new insights into its potential applications.
Synthesemethoden
Rhabdophane can be synthesized through various methods, including hydrothermal synthesis, sol-gel synthesis, and co-precipitation. Hydrothermal synthesis involves the use of high pressure and temperature to create the mineral, while sol-gel synthesis involves the use of a chemical precursor that is then transformed into the mineral through a series of chemical reactions. Co-precipitation involves the mixing of two or more solutions to form a solid precipitate, which can then be transformed into rhabdophane.
Wissenschaftliche Forschungsanwendungen
Rhabdophane has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of nanotechnology, where rhabdophane nanoparticles have been found to have a wide range of applications. These include use as a catalyst, in biomedical imaging, and as a drug delivery system.
Eigenschaften
CAS-Nummer |
12174-41-3 |
|---|---|
Produktname |
Rhabdophane |
Molekularformel |
CeH2LaO5P-3 |
Molekulargewicht |
392.01 g/mol |
IUPAC-Name |
cerium;lanthanum;phosphate;hydrate |
InChI |
InChI=1S/Ce.La.H3O4P.H2O/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);1H2/p-3 |
InChI-Schlüssel |
VVPKMGWILYHAOG-UHFFFAOYSA-K |
SMILES |
O.[O-]P(=O)([O-])[O-].[La].[Ce] |
Kanonische SMILES |
O.[O-]P(=O)([O-])[O-].[La].[Ce] |
Andere CAS-Nummern |
12174-41-3 |
Synonyme |
phosphocerite rhabdophane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















